4-(2-Bromobutanoyl)morpholine
Overview
Description
4-(2-Bromobutanoyl)morpholine is an organic compound with the molecular formula C8H14O2N1Br1. It is a morpholine derivative where the morpholine ring is substituted with a 2-bromobutanoyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromobutanoyl)morpholine typically involves the reaction of morpholine with 2-bromobutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Morpholine+2-Bromobutanoyl chloride→this compound+HCl
The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromobutanoyl)morpholine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 2-bromobutanoyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group in the butanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted morpholine derivatives.
Reduction: Formation of 4-(2-hydroxybutyl)morpholine.
Oxidation: Formation of carboxylic acids or ketones depending on the oxidizing agent used.
Scientific Research Applications
4-(2-Bromobutanoyl)morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Bromobutanoyl)morpholine involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, making it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromobenzyl)morpholine
- 4-(Dichloroacetyl)morpholine
- 4-(2-Oxiranylmethyl)morpholine
- 4-(4-Morpholinylacetyl)morpholine
Uniqueness
4-(2-Bromobutanoyl)morpholine is unique due to the presence of the 2-bromobutanoyl group, which imparts distinct reactivity compared to other morpholine derivatives. This unique structure allows it to participate in specific chemical reactions and interact with biological targets in ways that other similar compounds cannot.
Properties
IUPAC Name |
2-bromo-1-morpholin-4-ylbutan-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrNO2/c1-2-7(9)8(11)10-3-5-12-6-4-10/h7H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZWHLONFDUNEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCOCC1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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